![molecular formula C20H14ClNO2 B2707988 3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 522624-46-0](/img/structure/B2707988.png)
3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a research-use-only product . It has a molecular weight of 335.78 and a molecular formula of C20H14ClNO2 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , has been a topic of interest in recent years due to their wide range of biological and pharmacological activities . Various synthetic routes have been developed, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions . Classical synthesis protocols like Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are also used .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused with a pyridine moiety, characteristic of quinoline compounds . The presence of the chlorophenyl group and carboxylic acid group further contribute to its unique properties .Physical and Chemical Properties Analysis
The compound has a molecular weight of 335.78 and a molecular formula of C20H14ClNO2 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
Quinoline derivatives have been synthesized and characterized for potential applications across various domains, including materials science and biomedical research. For example, novel fluorescent dyes synthesized from quinoline derivatives have shown promise for use in liquid crystal displays due to their good orientation parameters, indicating a high potential for technological applications (Bojinov & Grabchev, 2003). Similarly, structural analysis of quinoline compounds through crystallography and DFT studies has provided insights into their molecular configurations, aiding in the development of novel materials and drugs (Polo-Cuadrado et al., 2021).
Antimicrobial and Antimalarial Activity
The antimicrobial and antimalarial activities of quinoline derivatives have been a significant focus of research, underscoring their importance in medical and pharmaceutical fields. For instance, some quinoline derivatives have demonstrated potent in vitro antimalarial activity, presenting new avenues for therapeutic interventions against malaria (Görlitzer et al., 2006). Additionally, the synthesis of new quinoline derivatives and their evaluation for antimicrobial properties have contributed to the search for new antibacterial agents, offering promising results against various microorganisms (Kumar & Kumar, 2021).
Cytotoxic Activity and Potential Therapeutic Applications
The exploration of quinoline derivatives has extended to evaluating their cytotoxic activities, with some compounds showing potent effects against cancer cell lines. This research suggests potential applications in developing new anticancer therapies, highlighting the importance of quinoline compounds in therapeutic advancements (Deady et al., 2003).
Safety and Hazards
Future Directions
Quinoline derivatives, including this compound, continue to be a focus of research due to their wide range of potential biological and pharmacological activities . Future research may focus on further exploring these activities, optimizing synthesis methods, and investigating potential applications in drug development.
Properties
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-14-8-5-12(6-9-14)11-13-7-10-16-18(20(23)24)15-3-1-2-4-17(15)22-19(13)16/h1-6,8-9,11H,7,10H2,(H,23,24)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJSBURZPOBEQI-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

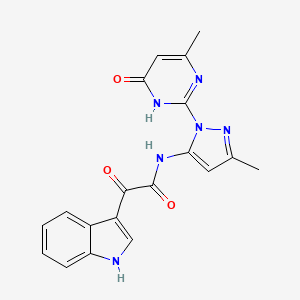
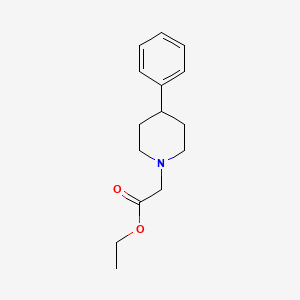
![N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2707910.png)
![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2707912.png)
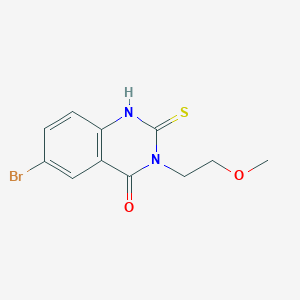
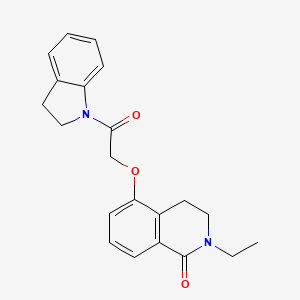
![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2707919.png)
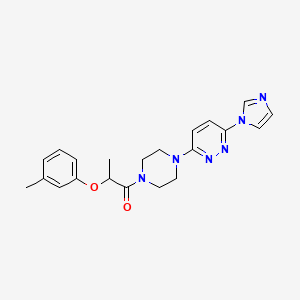
methanol](/img/structure/B2707921.png)
![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime](/img/structure/B2707923.png)
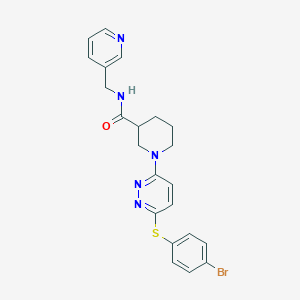
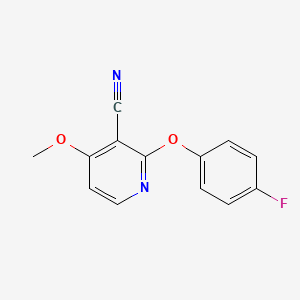
![Tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2707928.png)
